molecular formula C4H4N4O4 B014703 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 3346-22-3

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No. B014703
CAS RN: 3346-22-3
M. Wt: 172.1 g/mol
InChI Key: SNNFJRQZJGEAQU-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound of notable interest due to its diverse chemical properties and potential applications in various fields of chemistry and materials science. The compound's structure, characterized by the presence of amino and nitro groups on a pyrimidine dione framework, offers unique reactivity and interaction capabilities.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves regioselective alkylation, nitrosation, and subsequent reduction processes. For example, 6-amino-3-methylpyrimidine-2,4-dione derivatives have been synthesized through regioselective alkylation of 6-aminouracil, followed by nitrosation in the 5-position and reduction of the nitroso function (Schwabenländer et al., 1997). This methodology highlights the reactive nature of the pyrimidine core and its derivatives under various chemical transformations.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with nitroso substituents, demonstrates significant polarization of the molecular-electronic structures leading to extensive hydrogen bonding patterns. Studies have detailed the interplay of molecular, molecular-electronic, and supramolecular structures in symmetrically disubstituted 2-aminopyrimidines, showcasing the importance of polarized structures in forming charge-assisted hydrogen bonds (Quesada et al., 2004).

Chemical Reactions and Properties

Pyrimidine compounds exhibit diverse chemical reactivity, including the formation of hydrogen-bonded sheets and pi-stacked structures in derivatives like 2-amino-4,6-dimethoxy-5-nitropyrimidine. These structures result from a combination of N-H...N, N-H...O, and aromatic pi-pi stacking interactions, highlighting the compounds' ability to engage in complex molecular assemblies (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be influenced significantly by their molecular structure and the nature of substituents. The crystalline structures, as determined by X-ray diffraction, offer insights into the intermolecular forces, hydrogen-bond patterns, and the role of molecular conformation in determining these compounds' physical properties (Aakeröy et al., 1998).

Chemical Properties Analysis

The chemical properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its analogs are marked by their ability to undergo various ring transformations and reactions with carbonyl compounds. These reactions highlight the synthetic utility of the nitropyrimidinone core as a precursor for the formation of diverse heterocyclic compounds with potential synthetic and pharmacological interest (Nishiwaki et al., 2003).

Scientific Research Applications

1. Crystal Structure Analysis

Research by Schwabenländer, Kirfel, and Müller (1998) focused on the crystal structure of a closely related compound, 6-amino-3-methylpyrimidine-2,4-dione. Their study involved dissolving the compound in dimethylformamide, followed by nitrosation and recrystallization to yield crystals suitable for X-ray analysis. This work is significant for understanding the structural properties of such compounds, which is essential for various scientific applications, including material science and pharmaceutical research (Schwabenländer, Kirfel, & Müller, 1998).

2. Derivative Synthesis and Chemical Transformations

Further, Kirfel, Schwabenländer, and Müller (1997) explored the synthesis of derivatives of 6-amino-pyrimidine-dione, which included steps like regioselective alkylation, nitrosation, and condensation with other compounds. These synthesis methods are crucial for creating novel compounds with potential applications in pharmaceuticals and chemistry (Kirfel, Schwabenländer, & Müller, 1997).

3. Exploring Reaction Mechanisms and Synthetic Pathways

The study of new synthetic pathways and reaction mechanisms is another significant application, as demonstrated by the research of Charushin and Plas (2010). They investigated the conversion of nitropyrimidine into various pyridine derivatives, discussing plausible mechanisms and providing a synthetic route to tetrahydro-nitropyrido-pyrimidine-dione. This research is pivotal for advancing organic synthesis and discovering new pharmaceutical agents (Charushin & Plas, 2010).

4. Application in Material Science

6-Amino-5-nitropyrimidine-2,4-dione and its derivatives have applications in material science, particularly in the formation of hydrogen-bonded structures. For instance, Orozco, Insuasty, Cobo, and Glidewell (2009) described the formation of a salt-type adduct involving 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, demonstrating the compound's potential in forming complex molecular structures useful in material science (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Safety And Hazards

The safety information for “6-amino-5-nitropyrimidine-2,4(1H,3H)-dione” includes a GHS07 pictogram, a signal word “Warning”, and hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNFJRQZJGEAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295018
Record name 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

CAS RN

3346-22-3
Record name 3346-22-3
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Record name 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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